molecular formula C13H12N2O3 B12664273 Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate CAS No. 79722-79-5

Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate

Cat. No.: B12664273
CAS No.: 79722-79-5
M. Wt: 244.25 g/mol
InChI Key: ZAHSXZHCAHDIKL-SDQBBNPISA-N
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Description

Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate typically involves the reaction of indole derivatives with formylating agents and esterification processes. One common method includes the use of formamide and methyl acrylate under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the formylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(amino)-3-(1H-indol-3-yl)acrylate
  • Methyl 2-(formylamino)-3-(1H-indol-2-yl)acrylate
  • Methyl 2-(formylamino)-3-(1H-indol-3-yl)propanoate

Uniqueness

Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is unique due to its specific substitution pattern on the indole ring and the presence of both formylamino and ester groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

79722-79-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl (Z)-2-formamido-3-(1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3,(H,15,16)/b12-6-

InChI Key

ZAHSXZHCAHDIKL-SDQBBNPISA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/NC=O

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)NC=O

Origin of Product

United States

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